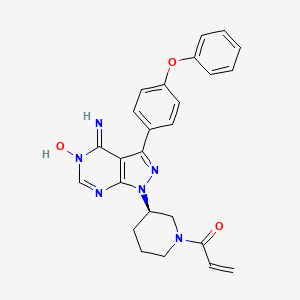
Ibrutinib N1-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibrutinib N1-Oxide is a derivative of ibrutinib, a well-known Bruton’s tyrosine kinase inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibrutinib N1-Oxide involves several steps, starting from the precursor ibrutinib. The key step is the oxidation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ibrutinib N1-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction is the oxidation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring.
Reduction: It can be reduced back to ibrutinib under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: this compound.
Reduction: Ibrutinib.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ibrutinib N1-Oxide has several scientific research applications:
Mechanism of Action
Ibrutinib N1-Oxide exerts its effects by inhibiting Bruton’s tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. This inhibition disrupts the proliferation and survival of malignant B cells. The compound binds covalently to the cysteine residue in the active site of the kinase, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: The parent compound, also a Bruton’s tyrosine kinase inhibitor.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity.
Zanubrutinib: Another Bruton’s tyrosine kinase inhibitor with enhanced potency and selectivity.
Uniqueness
Ibrutinib N1-Oxide is unique due to its specific oxidation state, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors. This uniqueness makes it a valuable compound for further research and development in targeted cancer therapies .
Properties
Molecular Formula |
C25H24N6O3 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[(3R)-3-[5-hydroxy-4-imino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-25-22(24(26)30(33)16-27-25)23(28-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,26,33H,1,6-7,14-15H2/t18-/m1/s1 |
InChI Key |
OIZIQPXPDWYSJD-GOSISDBHSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















